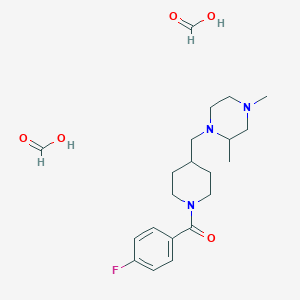
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-fluorophenyl)methanone diformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-fluorophenyl)methanone diformate is a useful research compound. Its molecular formula is C21H32FN3O5 and its molecular weight is 425.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Piperazine derivatives also have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Actividad Biológica
The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-fluorophenyl)methanone diformate is a synthetic derivative of piperazine and piperidine, notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H32FN3O5 with a molecular weight of 425.5 g/mol. The structure features a piperidine ring, a piperazine moiety, and a fluorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H32FN3O5 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 1421461-61-1 |
The primary biological activity of this compound is attributed to its interaction with various molecular targets, particularly in the context of antimalarial activity against Plasmodium falciparum. Studies indicate that it inhibits the growth of this parasite by disrupting essential biochemical pathways necessary for its survival and replication. Specifically, at a concentration of 40 μg/mL, growth inhibition rates ranged from 56% to 93% .
Antimalarial Activity
Research has demonstrated that the compound exhibits significant antimalarial properties. The mechanism involves interference with the metabolic processes of Plasmodium falciparum, leading to reduced parasite viability. This has been substantiated by bioassays that measure cell viability and enzyme inhibition.
Tyrosinase Inhibition
Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production, and inhibiting its activity can have implications in treating hyperpigmentation disorders. The compound has shown competitive inhibition against Agaricus bisporus tyrosinase with an IC50 value indicating effective inhibition at low concentrations .
Case Studies
- Antimalarial Efficacy : In a study on various piperazine derivatives, this compound was highlighted for its substantial antimalarial effects, making it a candidate for further development in malaria treatment protocols.
- Tyrosinase Inhibition : A comparative analysis involving multiple derivatives showed that modifications in the piperazine structure could enhance tyrosinase inhibitory activity. The compound's structural features were crucial in determining its binding affinity to the enzyme .
Propiedades
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-fluorophenyl)methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-3-5-18(20)6-4-17;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMHVBOCUPPXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













